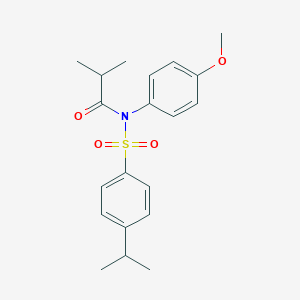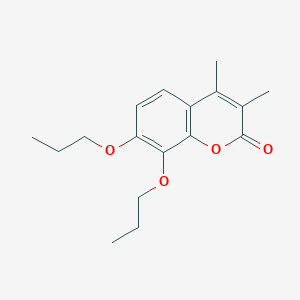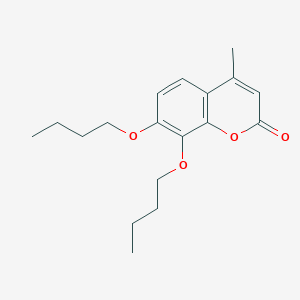
N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide, also known as IBP, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic properties. IBP is a nonsteroidal anti-inflammatory drug (NSAID) that has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects.
Wissenschaftliche Forschungsanwendungen
N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications, including its ability to reduce inflammation, pain, and fever. It has been shown to be effective in treating various conditions, including arthritis, migraine, and menstrual cramps. In addition, N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide has been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. COX-2 is an enzyme that is upregulated in response to inflammation, and its inhibition results in the reduction of prostaglandin synthesis, which is responsible for pain and inflammation.
Biochemical and Physiological Effects
N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of platelet aggregation and the reduction of leukocyte migration. It also has antioxidant properties, which may contribute to its anti-inflammatory effects. N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have a longer half-life than other NSAIDs, which may contribute to its prolonged therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide has several advantages for lab experiments, including its solubility in organic solvents and its stability under a range of pH conditions. However, it is important to note that N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide. One area of interest is the development of more selective COX-2 inhibitors, which may have fewer side effects than traditional NSAIDs. Another area of interest is the use of N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide in combination with other drugs for the treatment of cancer. Finally, further research is needed to fully understand the biochemical and physiological effects of N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide, which may lead to the development of new therapeutic applications.
Synthesemethoden
The synthesis of N-isobutyryl-4-isopropyl-N-(4-methoxyphenyl)benzenesulfonamide involves the reaction between 4-methoxybenzenesulfonyl chloride and isobutyryl chloride, followed by the reaction with isopropylamine. The resulting product is a white crystalline powder that is soluble in organic solvents and slightly soluble in water.
Eigenschaften
Molekularformel |
C20H25NO4S |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-2-methyl-N-(4-propan-2-ylphenyl)sulfonylpropanamide |
InChI |
InChI=1S/C20H25NO4S/c1-14(2)16-6-12-19(13-7-16)26(23,24)21(20(22)15(3)4)17-8-10-18(25-5)11-9-17/h6-15H,1-5H3 |
InChI-Schlüssel |
LWZGNDOWPLYOGA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)C(C)C |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC)C(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)
![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,5,6,9-tetramethyl-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B283994.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)
![N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284006.png)



![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)